6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
Overview
Description
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is a chemical compound with the molecular formula C11H6ClNO3 and a molecular weight of 235.62 g/mol . It is a derivative of quinoline, featuring a chloro substituent and a dioxolo ring fused to the quinoline core. This compound is often used as a starting material in the synthesis of various quinoline-based natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid.
Reduction: 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex quinoline-based molecules and natural products.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and dioxolo substituents can influence its binding affinity and selectivity towards these targets. The formyl group can also participate in covalent interactions with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 2-Chloro-3-quinolinecarboxaldehyde
- 2-Chloro-6-methylquinoline-3-carboxaldehyde
Uniqueness
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is unique due to the presence of both a chloro substituent and a dioxolo ring fused to the quinoline core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3/c12-11-7(4-14)1-6-2-9-10(16-5-15-9)3-8(6)13-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGNLHCLPBIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357212 | |
Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332382-81-7 | |
Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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